

# Application Notes and Protocols for High-Throughput Screening of Novel GPR88 Agonists

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## Compound of Interest

Compound Name: GPR88 agonist 2

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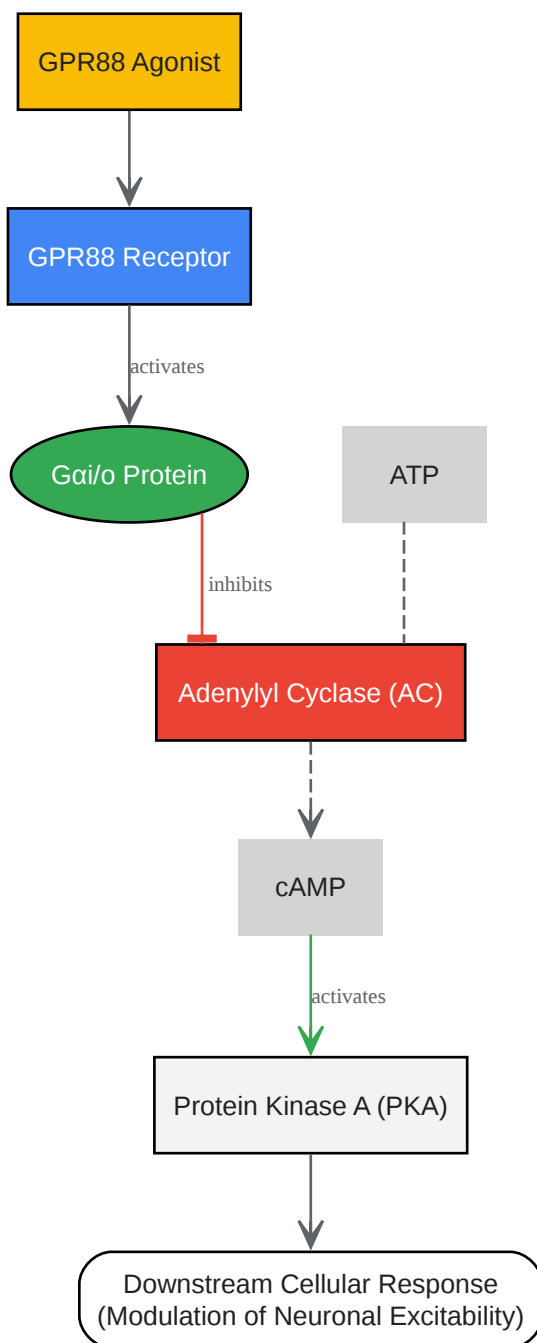
## Introduction

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward pathways.[1][2][3] Its association with various neuropsychiatric and neurodegenerative disorders has positioned it as a promising therapeutic target.[1][4] GPR88 primarily couples to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. The identification of potent and selective GPR88 agonists is a key step in validating its therapeutic potential and developing novel treatments. High-throughput screening (HTS) is a crucial methodology for discovering such novel chemical entities.

These application notes provide detailed protocols for two primary HTS assays designed to identify and characterize novel GPR88 agonists: a cAMP-based assay and a calcium mobilization assay. The protocols are tailored for a high-throughput format and include information on data analysis and presentation.

## GPR88 Signaling Pathway

Activation of GPR88 by an agonist initiates a signaling cascade that modulates neuronal activity. The canonical pathway involves the inhibition of cAMP production.

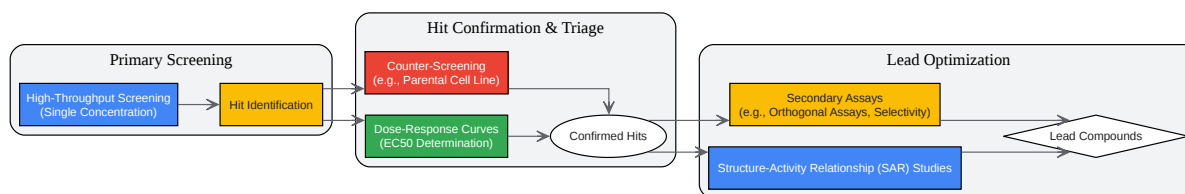


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### GPR88 Canonical Signaling Pathway

## High-Throughput Screening Workflow

The process of identifying novel GPR88 agonists through HTS follows a multi-step workflow, from initial screening to hit confirmation and characterization.



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### High-Throughput Screening Workflow for GPR88 Agonists

## Experimental Protocols

Two robust and validated HTS assays for identifying GPR88 agonists are detailed below.

### Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This competitive immunoassay measures the accumulation of cAMP in cells. GPR88 activation by an agonist will lead to a decrease in forskolin-stimulated cAMP levels, resulting in an increased HTRF signal.

Materials:

- CHO or HEK293 cells stably expressing human GPR88.
- Assay medium: DMEM/F12 with 10% FBS and appropriate selection antibiotics.
- Stimulation buffer: As recommended by the HTRF kit manufacturer.
- Forskolin.
- Test compounds.

- HTRF cAMP assay kit (e.g., from Cisbio).
- 384-well low-volume white plates.
- HTRF-compatible plate reader.

Protocol:

- Cell Plating:
  - Culture GPR88-expressing cells to ~80-90% confluency.
  - Harvest cells and resuspend in assay medium to the desired density.
  - Dispense 5  $\mu$ L of the cell suspension into each well of a 384-well plate.
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator overnight.
- Compound Addition:
  - Prepare serial dilutions of test compounds in stimulation buffer.
  - Add 5  $\mu$ L of the compound dilutions to the corresponding wells.
  - For agonist screening, a final concentration of 10  $\mu$ M is typical for the primary screen.
  - Include controls: vehicle (e.g., 0.1% DMSO) and a known GPR88 agonist as a positive control.
- Forskolin Stimulation (for Gi-coupled receptors):
  - Prepare a solution of forskolin in stimulation buffer at a concentration that yields approximately 80% of the maximal cAMP response (EC<sub>80</sub>). This concentration needs to be predetermined for the specific cell line.
  - Add 5  $\mu$ L of the forskolin solution to all wells except the basal control wells.
  - Incubate the plate at room temperature for 30 minutes.

- HTRF Reagent Addition and Signal Detection:
  - Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
  - Add 5  $\mu$ L of the cAMP-d2 solution to each well.
  - Add 5  $\mu$ L of the anti-cAMP-cryptate solution to each well.
  - Incubate the plate at room temperature for 1 hour, protected from light.
  - Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

#### Data Analysis:

- Calculate the 665/620 nm ratio for each well.
- Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known agonist (0% activity).
- For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## Calcium Mobilization Assay with Promiscuous G $\alpha$ q $\beta$ 5

This assay leverages the co-expression of a promiscuous G $\alpha$ q $\beta$ 5 protein, which couples to the G $\alpha$ i/o signal of GPR88 and redirects it through the G $\alpha$ q pathway, resulting in a measurable intracellular calcium flux.

#### Materials:

- CHO cells stably co-expressing human GPR88 and G $\alpha$ q $\beta$ 5 (CHO-G $\alpha$ q $\beta$ 5-GPR88).
- Assay medium: Ham's F12 with 10% FBS and appropriate selection antibiotics.
- Assay buffer: 1x HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4.
- Calcium-sensitive dye (e.g., Calcium 5).

- Test compounds.
- 384-well black-walled, clear-bottom plates.
- Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

#### Protocol:

- Cell Plating:
  - Culture CHO-Gαq<sub>i5</sub>-GPR88 cells to ~80-90% confluency.
  - Harvest cells and seed 9,000 cells/well in 30 μL of assay medium into 384-well plates.
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator overnight.
- Dye Loading:
  - Prepare the calcium dye solution in assay buffer according to the manufacturer's instructions.
  - Add 30 μL of the dye solution to each well.
  - Incubate the plate for 45 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Addition and Signal Detection:
  - Prepare serial dilutions of test compounds in assay buffer.
  - Place the cell plate and the compound plate into the FLIPR instrument.
  - The instrument will add a specified volume of the compound solution to the cell plate while simultaneously measuring the fluorescence signal.
  - Monitor the fluorescence intensity over a period of 60-120 seconds.

#### Data Analysis:

- The response is typically measured as the maximum fluorescence signal intensity or the area under the curve.
- Normalize the data to the vehicle control (0% activity) and a saturating concentration of a known GPR88 agonist (100% activity).
- For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## Data Presentation

Quantitative data from HTS and subsequent characterization should be summarized in a clear and concise tabular format to facilitate comparison between compounds and assays.

Table 1: Potency of Known GPR88 Agonists in Different Assay Formats

Compound	Modality	Assay Type	Cell Line	Potency (EC50)	Reference
2-PCCA	Agonist	cAMP HTRF	-	3.1 nM	
(racemic) 2-PCCA	Agonist	cAMP Assay (GloSensor)	HEK293 cells expressing hGPR88	911 nM	
(1R,2R)-2-PCCA	Agonist	cAMP Assay (GloSensor)	HEK293 cells expressing hGPR88	603 nM	
(racemic) 2-PCCA	Agonist	cAMP Assay (Lance)	CHO cells expressing PPLS-HA-GPR88	116 nM	
(1R,2R)-2-PCCA	Agonist	cAMP Assay (Lance)	CHO cells expressing PPLS-HA-GPR88	56 nM	
RTI-13951-33	Agonist	cAMP Functional Assay	-	25 nM	
RTI-122	Agonist	TR-FRET cAMP Assay	CHO cells	11 nM	
Compound 30a	Agonist	cAMP Accumulation	PPLS-HA-hGPR88-CHO	11 nM	
RTI-13951-33	Agonist	[35S]GTPyS Binding	PPLS-HA-hGPR88-CHO	65 nM	
Compound 30a	Agonist	[35S]GTPyS Binding	PPLS-HA-hGPR88-CHO	12 nM	



## Conclusion

The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening and identification of novel GPR88 agonists. The choice between the cAMP and calcium mobilization assays will depend on the available instrumentation and cell lines. Both assays are highly amenable to automation and have been successfully used to discover potent GPR88 modulators. Careful data analysis and hit validation are critical for the successful progression of promising compounds into lead optimization and further drug development efforts.

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